4-butoxy-N-(2-methylcyclohexyl)benzamide
Description
4-Butoxy-N-(2-methylcyclohexyl)benzamide is a benzamide derivative with a butoxy substituent at the para position of the benzene ring and a 2-methylcyclohexyl group attached to the amide nitrogen. This compound has garnered attention in medicinal chemistry due to its structural similarity to metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulators (PAMs), which are investigated for treating central nervous system (CNS) disorders such as schizophrenia and cognitive deficits . Additionally, benzamide analogs with diverse substituents have demonstrated antitumor, anti-inflammatory, and antimicrobial activities, highlighting the scaffold's versatility .
Properties
IUPAC Name |
4-butoxy-N-(2-methylcyclohexyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-3-4-13-21-16-11-9-15(10-12-16)18(20)19-17-8-6-5-7-14(17)2/h9-12,14,17H,3-8,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEWMDVIFATCOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2CCCCC2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-methylcyclohexyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-methylcyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-methylcyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
4-butoxy-N-(2-methylcyclohexyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-methylcyclohexyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Findings:
Substituent Effects on mGluR5 Potency: The 2,4-difluorophenyl group in VU0357121 enhances potency (EC50 = 47 nM) compared to the 2-fluorophenyl analog VU0040237 (EC50 = 1.3 μM), likely due to increased electron-withdrawing effects and improved receptor binding .
Metabolic Stability :
- The cyclohexyl group in 4-butoxy-N-(2-methylcyclohexyl)benzamide undergoes hydroxylation at the methyl or cyclohexyl ring positions, leading to multiple metabolites . In contrast, fluorinated phenyl analogs (e.g., VU0357121) exhibit higher metabolic stability due to the resilience of C-F bonds to enzymatic cleavage .
Physicochemical Properties :
- Lipophilicity (logP) varies with substituents: cyclohexyl and phenethyl groups increase logP (~4.5), while polar heterocycles (e.g., benzimidazole in N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide ) reduce logP (~3.5), impacting blood-brain barrier permeability .
Diverse Biological Applications :
- The benzimidazole-containing analog shows antitumor activity, illustrating how heterocyclic substituents redirect biological targets away from CNS applications .
Structural Analysis of Key Analogs
A. VU Series (mGluR5 PAMs) :
- VU0001850: The propoxy chain and chloropyridine moiety balance lipophilicity and hydrogen-bond acceptor capacity, contributing to its nanomolar potency .
- VU0357121 : The 2,4-difluorophenyl group optimizes receptor interactions by occupying a hydrophobic pocket in the allosteric binding site .
B. Antitumor Analog (N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide) :
- The benzimidazole ring introduces planar rigidity, enabling intercalation with DNA or inhibition of kinase enzymes, a mechanism distinct from mGluR5 modulation .
C. 4-Butoxy-N-(2-phenylethyl)benzamide :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
